Ivabradine Impurity 12 is classified under organic compounds and falls within the category of benzazepines, which are characterized by a fused benzene and azepine ring structure. The compound's molecular formula is , with a molecular weight of approximately 328.83 g/mol. Its structural characteristics include two methoxy groups and a propyl chain containing a methylamino group, contributing to its biological activity and interaction profile.
The synthesis of Ivabradine Impurity 12 typically involves several key steps that utilize various reagents and solvents. One common method includes:
For example, one synthesis route involves reacting a specific starting material with oxalic acid in acetonitrile to form an intermediate, which is then processed through several steps including acylation and reduction before yielding Ivabradine Impurity 12 .
The molecular structure of Ivabradine Impurity 12 can be represented by its InChI string:
Additionally, the canonical SMILES representation is:
This structure highlights the presence of methoxy groups and a complex ring system that contributes to its pharmacological properties.
Ivabradine Impurity 12 can undergo various chemical reactions typical for organic compounds with similar structures. Notable reactions include:
These reactions are crucial for both synthesizing the impurity and understanding its behavior in biological systems .
The mechanism of action for Ivabradine Impurity 12 is not fully elucidated but is believed to involve modulation of ion channels similar to ivabradine itself. Ivabradine primarily works by selectively inhibiting the hyperpolarization-activated cyclic nucleotide-gated channel (I_f), which plays a significant role in cardiac pacemaker activity. The impurity may exhibit similar or distinct effects on cardiac function depending on its structural characteristics and interactions with biological targets .
Ivabradine Impurity 12 possesses several notable physical and chemical properties:
These properties are essential for determining appropriate handling procedures during synthesis and analysis .
Ivabradine Impurity 12 has significant implications in pharmaceutical research and quality control:
Understanding impurities like Ivabradine Impurity 12 is critical for ensuring drug safety and efficacy in clinical applications .
The stringent regulatory framework governing impurity control in pharmaceuticals mandates comprehensive characterization of compounds like Ivabradine Impurity 12 (CAS 85175-52-6). This impurity falls under the ICH Q3A/B classification for "qualification thresholds," requiring identification and quantification when exceeding 0.10% in new drug substances. Regulatory authorities including the FDA and EMA enforce strict limits on specified and unspecified impurities to ensure drug safety and efficacy. Pharmacopeial standards, though not yet officially monographed for ivabradine impurities, require manufacturers to establish internal reference standards with detailed Certificates of Analysis (CoA) encompassing structural characterization, purity assessments, and stability data [1] [9].
Current guidelines (ICH M7) necessitate rigorous assessment of potential genotoxic impurities, driving the pharmaceutical industry to implement advanced analytical controls. Impurity profiling during ANDA submissions must include forced degradation studies, specification justification, and validated analytical methods capable of detecting Ivabradine Impurity 12 at thresholds as low as 0.05%. This ensures compliance with Good Manufacturing Practice (cGMP) requirements for impurity control throughout the drug lifecycle [7] [9].
Ivabradine Impurity 12 exemplifies critical categories of pharmaceutical impurities with potential pharmacological and toxicological significance. As a pharmacologically active impurity, its structural similarity to ivabradine—a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker—suggests possible cardiovascular activity, necessitating evaluation of its receptor binding affinity. Concurrently, regulatory guidelines require assessment of its genotoxic potential using in silico tools like QSAR models and experimental systems (e.g., Ames testing) [7].
Forced degradation studies reveal that Ivabradine Impurity 12 may form during synthesis or storage through pathways including:
Table 1: Key Impurities in Ivabradine Hydrochloride
Compound Name | CAS Number | Molecular Formula | Type | Significance |
---|---|---|---|---|
Ivabradine Impurity 12 HCl | 85175-52-6 | C₁₆H₂₅ClN₂O₃ | Process-Related | Potential pharmacological activity |
N-Desmethyl Ivabradine HCl | 1246638-08-3 | C₂₆H₃₅ClN₂O₅ | Metabolite | Clinically active (similar potency to parent) |
Ivabradine N-Oxide | 2511244-97-4 | C₂₇H₃₆N₂O₆ | Oxidation Impurity | Potential genotoxic risk |
Ivabradine R-Isomer HCl | 148849-68-7 | C₂₇H₃₇ClN₂O₅ | Stereochemical Impurity | May alter pharmacokinetics |
Pharmacologically active impurities like N-desmethyl ivabradine (an active metabolite) underscore the need for strict controls, as they may contribute to off-target effects or alter therapeutic outcomes. Genotoxic impurities (e.g., nitroso compounds detected in ivabradine intermediates) require control at parts-per-million levels using highly sensitive LC-MS/MS methods [4] [9].
Chemical Identity
Ivabradine Impurity 12, designated as 1,3,4,5-Tetrahydro-7,8-dimethoxy-3-[3-(methylamino)propyl]-2H-3-benzazepin-2-one Hydrochloride, is a benzazepinone derivative with the molecular formula C₁₆H₂₄N₂O₃·HCl (MW: 328.83 g/mol). Its structure features a benzazepine core linked to a 3-(methylamino)propyl side chain, distinguishing it from the parent ivabradine through the absence of the bicyclic octatriene moiety [1] [3]. Key identifiers include:
Classification and Origin
This impurity is classified as a process-related synthetic intermediate formed during the synthesis of ivabradine's benzazepinone segment. It arises from incomplete coupling reactions between the benzazepinone precursor and the chiral bicyclic intermediate. Regulatory agencies designate it as a "specified impurity" requiring monitoring in drug substance batches, with typical control thresholds at ≤0.15% per ICH guidelines [1] [8].
Stereochemical Considerations
A distinct stereoisomer termed "Ivabradine 12-Isomer Impurity" (not to be confused with Impurity 12) exists, featuring a complex structure incorporating the (R)-bicyclic moiety (C₂₈H₃₇NO₅·HCl, MW: 504.1 g/mol). This highlights the importance of chiral resolution in impurity control strategies [6].
Synthesis and Detection
Table 2: Synthesis Methods for Ivabradine Impurity 12
Method | Starting Material | Key Reagents/Conditions | Yield | Application |
---|---|---|---|---|
Patent Route [10] | 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one | 1-Bromo-3-chloropropane, K₂CO₃; then methylamine | 65-78% | Reference standard production |
Alternative Route [6] | 3-(3-Chloropropyl)-7,8-dimethoxy-1H-3-benzazepin-2(3H)-one (CAS 85175-59-3) | Methylamine, DMSO, 60°C, 12h | ~70% | Analytical reference material |
Forced Degradation [7] | Ivabradine HCl | Acidic hydrolysis (2M HCl, 80°C, 24h) | Trace | Stability studies |
Analytical detection employs reversed-phase HPLC (C8 column) with Q-TOF-MS, enabling precise quantification at 0.05% relative to ivabradine. Its distinct retention time (≈12.8 min) facilitates separation from pharmacopeial impurities like N-desmethyl ivabradine and dehydro ivabradine [7] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0